S-(1-Oxohexan-3-yl) ethanethioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-(1-oxohexan-3-yl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S/c1-3-4-8(5-6-9)11-7(2)10/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUGQLWJRJXLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=O)SC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40781048 | |
| Record name | S-(1-Oxohexan-3-yl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40781048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22236-44-8 | |
| Record name | 3-(Acetylthio)hexanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022236448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(1-Oxohexan-3-yl) ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40781048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(acetylsulfanyl)hexanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(ACETYLTHIO)HEXANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EN9VAZ10I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Preparative Methodologies for S 1 Oxohexan 3 Yl Ethanethioate
Optimization of Synthetic Yields and Purity
The optimization of the synthesis of S-(1-Oxohexan-3-yl) ethanethioate is a critical aspect of its preparation, aiming to maximize the product yield and ensure high purity. This involves a systematic investigation of various reaction parameters, including the choice of reagents, solvents, catalysts, reaction temperature, and purification techniques. Based on general principles of organic synthesis and findings from the preparation of similar thioesters, several factors can be manipulated to achieve optimal outcomes. researchgate.netresearchgate.net
Reaction Conditions
The conditions under which the nucleophilic substitution is carried out play a pivotal role in the success of the synthesis. The choice of solvent, for instance, can significantly influence the reaction rate and selectivity. Aprotic polar solvents, such as dimethylformamide (DMF) or acetonitrile, are often preferred as they can effectively solvate the cation of the thioacetate (B1230152) salt while not interfering with the nucleophile.
The reaction temperature is another crucial parameter. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesirable side products through elimination or other competing reactions. Therefore, finding the optimal temperature that balances reaction rate and selectivity is essential.
The following interactive table summarizes hypothetical reaction conditions that could be explored to optimize the synthesis of this compound from a precursor like 3-bromo-1-hexanone and potassium thioacetate.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Acetone | Dimethylformamide (DMF) | Acetonitrile |
| Temperature (°C) | 25 (Room Temp) | 50 | 80 |
| Reaction Time (h) | 24 | 12 | 6 |
| Base (if applicable) | None | Potassium Carbonate | Triethylamine |
| Hypothetical Yield (%) | 65 | 85 | 78 |
Note: The data in this table is hypothetical and serves as a representation of a typical optimization study for this type of reaction.
Purification Techniques
Once the reaction is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and any residual solvent. Standard purification techniques for organic compounds, such as column chromatography, are generally effective. The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system (a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate) would be critical for achieving good separation.
The purity of the final product can be assessed using various analytical methods, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the product.
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
The following table outlines a potential purification scheme and the expected analytical data for this compound.
| Purification Step | Details | Analytical Method | Expected Result |
| Work-up | Extraction with an organic solvent (e.g., ethyl acetate) and washing with brine. | - | Removal of inorganic salts and water-soluble impurities. |
| Column Chromatography | Stationary Phase: Silica Gel; Eluent: Hexane/Ethyl Acetate gradient. | Thin-Layer Chromatography (TLC) | Isolation of the pure compound from byproducts. |
| Purity Assessment | ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. | |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. | ||
| GC-MS | A single major peak indicating high purity (>95%). researchgate.net |
Note: The analytical data presented is predictive and based on the expected chemical structure.
By systematically optimizing these synthetic and purification parameters, it is possible to develop a robust and efficient methodology for the preparation of high-purity this compound, making it readily available for its intended applications.
Chemical Reactivity and Reaction Mechanisms of S 1 Oxohexan 3 Yl Ethanethioate
Hydrolysis and Thiolysis Reactions
Hydrolysis of S-(1-Oxohexan-3-yl) ethanethioate involves the cleavage of the thioester bond by water, yielding ethanethiol and 1-oxohexan-3-oic acid. This process can be catalyzed by acids, bases, or enzymes.
Acid- and Base-Catalyzed Hydrolysis Mechanisms
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst, the carbonyl oxygen of the thioester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the thiol leaving group (ethanethiol) leads to the formation of the corresponding carboxylic acid. The reaction is reversible, and the mechanism is analogous to the acid-catalyzed hydrolysis of esters.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the thioester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethanethiolate anion as the leaving group to yield the carboxylic acid. This process is generally faster than acid-catalyzed hydrolysis due to the strong nucleophilicity of the hydroxide ion.
| Catalyst | General Mechanism | Key Intermediates |
| Acid | 1. Protonation of the carbonyl oxygen.2. Nucleophilic attack by water.3. Proton transfer.4. Elimination of the thiol. | Protonated thioester, Tetrahedral intermediate |
| Base | 1. Nucleophilic attack by hydroxide ion.2. Formation of a tetrahedral intermediate.3. Elimination of the thiolate. | Tetrahedral intermediate |
Enzymatic Hydrolysis Pathways
Enzymes known as thioesterases can catalyze the hydrolysis of thioester bonds with high specificity and efficiency. While specific data on the enzymatic hydrolysis of this compound is limited, the general mechanism involves the binding of the substrate to the enzyme's active site. Specific amino acid residues within the active site then facilitate the nucleophilic attack of a water molecule on the thioester carbonyl carbon.
For instance, some thioesterases utilize a catalytic triad (e.g., serine, histidine, and aspartate) to activate a serine residue, which then acts as the nucleophile. This leads to the formation of an acyl-enzyme intermediate and the release of the thiol. A subsequent hydrolysis step regenerates the free enzyme and releases the carboxylic acid. The substrate specificity of thioesterases is a critical factor in determining which thioesters are hydrolyzed in a biological context. Some thioesterases have been identified that show activity towards β-ketoacyl-CoA substrates, suggesting a potential pathway for the enzymatic hydrolysis of compounds like this compound.
Oxidation Pathways and Products
The presence of both a ketone and a thioester functional group makes this compound susceptible to various oxidative transformations.
Oxidative Transformation Mechanisms
The oxidation of β-keto thioesters can proceed through several pathways, depending on the oxidizing agent and reaction conditions. One potential pathway involves the oxidative cleavage of the C-C bond between the carbonyl groups. For example, the use of oxidizing agents like monopersulfates can lead to the formation of carboxylic acids and other smaller molecules.
Metabolic oxidative cleavage of thioesters has been shown to proceed via monooxygenase-dependent pathways, leading to the formation of sulfenic acid intermediates. nih.gov This reactive intermediate can then react with various nucleophiles.
Characterization of Oxidation Byproducts
Specific byproducts from the oxidation of this compound have not been extensively characterized in the available literature. However, based on the chemistry of related β-keto esters and thioesters, potential oxidation products could include:
α-dicarbonyl compounds: Resulting from oxidation of the methylene group between the two carbonyls.
Carboxylic acids of shorter chain length: Arising from oxidative cleavage of the carbon skeleton.
Sulfoxides and sulfones: Formed by oxidation of the sulfur atom in the thioester linkage.
Further experimental studies are required to definitively identify and characterize the byproducts of this compound oxidation under various conditions.
Transacylation and Related Intermolecular Reactions
Transacylation reactions involve the transfer of the acyl group from the thioester to another nucleophile, such as an amine or an alcohol. Thioesters are excellent acylating agents due to the good leaving group ability of the thiolate anion.
In the case of this compound, reaction with a primary amine would lead to the formation of the corresponding amide and ethanethiol. This reaction typically proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the thioester to form a tetrahedral intermediate, which then collapses to release the thiol.
Furthermore, the enolizable nature of the β-keto group allows for intermolecular condensation reactions, such as the Claisen condensation. In a self-condensation reaction, the enolate of one molecule of this compound could act as a nucleophile and attack the carbonyl group of another molecule, leading to the formation of a more complex β-dicarbonyl compound. libretexts.orglibretexts.orgjove.com
| Reactant | Product | Reaction Type |
| Primary Amine (R-NH2) | N-R-1-oxohexan-3-amide + Ethanethiol | Transacylation (Amidation) |
| Alcohol (R-OH) | 1-Oxohexan-3-oic acid ester + Ethanethiol | Transacylation (Esterification) |
| Another molecule of this compound | Dimerized β-dicarbonyl compound | Intermolecular Condensation (Claisen) |
Nucleophilic and Electrophilic Reactivity Profiles of this compound
Electrophilic Reactivity
The primary electrophilic sites in this compound are the carbonyl carbons of the thioester and the ketone functionalities. Due to the electronegativity of the oxygen and sulfur atoms, these carbon atoms are electron-deficient and thus susceptible to attack by nucleophiles.
Thioester Carbonyl Carbon: The carbonyl carbon of the thioester group is a prominent electrophilic center. Thioesters are generally more reactive towards nucleophiles than their ester counterparts. This heightened reactivity is attributed to the poorer orbital overlap between the 3p orbital of sulfur and the 2p orbital of the carbonyl carbon compared to the 2p-2p overlap in esters. This reduced resonance stabilization results in a more electrophilic carbonyl carbon in the thioester. stackexchange.comstackexchange.com Consequently, this compound can readily undergo nucleophilic acyl substitution reactions at this position.
Ketone Carbonyl Carbon: The carbonyl carbon of the ketone group at the 3-position is also an electrophilic site. Ketones are more reactive towards nucleophiles than esters due to the absence of a resonance-donating group attached to the carbonyl carbon. However, when comparing the two carbonyl groups within this compound, the thioester carbonyl is generally the more reactive electrophilic site.
A comparative analysis of the electrophilicity of these sites is presented in the table below.
| Electrophilic Site | Description | Relative Reactivity | Potential Reactions |
| Thioester Carbonyl Carbon (C-1) | Carbonyl carbon of the ethanethioate group. | High | Nucleophilic Acyl Substitution (e.g., hydrolysis, aminolysis, transesterification) |
| Ketone Carbonyl Carbon (C-3) | Carbonyl carbon of the hexanone moiety. | Moderate | Nucleophilic Addition (e.g., reduction, Grignard reaction, cyanohydrin formation) |
| β-Carbon (C-2) | Carbon alpha to the ketone and beta to the thioester. | Low | Michael-type addition under specific conditions. |
Detailed Research Findings on Electrophilic Reactivity:
While specific studies on this compound are not extensively documented, the reactivity of β-keto thioesters is a well-established area of organic synthesis. The thioester group can act as an efficient acylating agent. For instance, in the presence of a suitable nucleophile, such as an amine or an alcohol, the acetyl group can be transferred from the sulfur atom to the nucleophile.
The ketone functionality can undergo typical nucleophilic addition reactions. For example, reduction with hydride reagents like sodium borohydride would selectively reduce the ketone to a secondary alcohol, while the thioester would likely remain intact under these mild conditions. More potent reducing agents, such as lithium aluminum hydride, would reduce both the ketone and the thioester.
Nucleophilic Reactivity
The nucleophilic character of this compound arises from the potential to form enolates. The protons on the carbon atoms alpha to the carbonyl groups (C-2 and C-4) are acidic and can be abstracted by a base to generate a resonance-stabilized enolate anion.
Enolate Formation and Reactivity: The presence of two carbonyl groups flanking the C-2 methylene group makes these protons particularly acidic. Deprotonation at this position results in the formation of a highly stabilized enolate, with the negative charge delocalized over both carbonyl oxygen atoms and the sulfur atom. This enolate is a soft nucleophile and can react with a variety of electrophiles.
The protons at the C-4 position are also acidic, but to a lesser extent than those at C-2, as they are only alpha to the ketone. Deprotonation at C-4 would lead to a different enolate, which would be less stabilized.
The table below summarizes the potential nucleophilic sites.
| Nucleophilic Site | Description | Conditions for Formation | Potential Reactions |
| C-2 Enolate | Formed by deprotonation at the methylene group between the thioester and ketone. | Treatment with a suitable base (e.g., alkoxides, LDA). | Alkylation, acylation, aldol condensation, Michael addition. |
| C-4 Enolate | Formed by deprotonation at the methylene group alpha to the ketone. | Treatment with a strong, sterically hindered base under kinetic control. | Alkylation, aldol condensation. |
Detailed Research Findings on Nucleophilic Reactivity:
The chemistry of β-dicarbonyl compounds, including β-keto esters and by extension β-keto thioesters, is rich with examples of their utility as nucleophiles. The enolate derived from this compound at the C-2 position is a versatile intermediate for carbon-carbon bond formation. For example, it can be alkylated with alkyl halides, acylated with acid chlorides, or undergo condensation reactions with other carbonyl compounds.
The regioselectivity of enolate formation can often be controlled by the choice of base and reaction conditions. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate at the less hindered C-4 position. In contrast, a weaker base under thermodynamic control would favor the formation of the more stable, conjugated enolate at the C-2 position.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Assignments
The ¹H and ¹³C NMR spectra of S-(1-Oxohexan-3-yl) ethanethioate offer a wealth of information regarding its atomic framework. The chemical shifts observed are indicative of the electronic environment of each proton and carbon nucleus.
Proton (¹H) NMR Spectroscopy: The proton NMR spectrum displays distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The protons alpha to the carbonyl group and the sulfur atom are expected to be deshielded, appearing at a lower field. The terminal methyl groups of the hexanoyl and acetyl moieties will resonate at a higher field.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon backbone of the molecule. The carbonyl carbons of the ketone and thioester groups are characteristically found at the downfield end of the spectrum, typically in the range of 190-220 ppm for ketones and 190-200 ppm for thioesters. libretexts.orgcdnsciencepub.comyoutube.comyoutube.com The carbons directly bonded to the sulfur and oxygen atoms also exhibit significant deshielding. libretexts.org
Predicted NMR Data:
In the absence of experimentally acquired spectra for this compound, computational prediction tools provide valuable estimated chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom Name | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-2 | 2.5 - 2.7 | Triplet | 2H |
| H-4 | 2.6 - 2.8 | Triplet | 2H |
| H-5 | 1.5 - 1.7 | Sextet | 2H |
| H-6 | 0.9 - 1.0 | Triplet | 3H |
| H-2' | 2.3 - 2.5 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom Name | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~209 |
| C-2 | ~45 |
| C-3 | ~40 |
| C-4 | ~25 |
| C-5 | ~22 |
| C-6 | ~14 |
| C-1' | ~195 |
Note: These are predicted values and may differ from experimental results.
Two-Dimensional NMR Techniques for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, two-dimensional (2D) NMR techniques are indispensable. grinnell.eduslideshare.netnumberanalytics.comyoutube.com
COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling between adjacent protons, allowing for the tracing of the proton-proton connectivity within the hexanoyl chain. Cross-peaks would be expected between H-2/H-3', H-3'/H-4, H-4/H-5, and H-5/H-6.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be crucial for the definitive assignment of each carbon in the aliphatic chain by linking the well-resolved proton signals to their corresponding carbon resonances. numberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.
Isotopic Labeling Studies for Mechanistic Investigations
Isotopic labeling, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ²H, ¹⁸O), is a powerful tool for tracing reaction pathways and understanding enzymatic or chemical mechanisms. nih.govisotope.comsigmaaldrich.comnih.gov For this compound, one could envision several applications:
¹³C Labeling: Synthesizing the molecule with a ¹³C-labeled carbonyl carbon in either the ketone or thioester group would allow for the unambiguous assignment of these signals in the ¹³C NMR spectrum. It could also be used in metabolic studies to track the fate of the carbon backbone.
Deuterium (B1214612) Labeling: Introducing deuterium at specific positions can simplify complex ¹H NMR spectra and can be used to probe kinetic isotope effects in reactions involving the cleavage of C-H bonds.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of structural features through fragmentation analysis. weebly.com
Electron Impact (EI) Mass Spectrometry Fragmentation Patterns
In Electron Impact (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragmentation pathways would be expected:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and thioesters. whitman.edumiamioh.edulibretexts.org This could lead to the formation of acylium ions.
McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule. whitman.edumiamioh.eduwikipedia.org In this case, a rearrangement involving the hexanoyl chain is possible.
Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound
| m/z | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 188 | [M]⁺ | Molecular Ion |
| 145 | [M - COCH₃]⁺ | Alpha-cleavage at the thioester |
| 115 | [M - SCOCH₃]⁺ | Cleavage of the C-S bond |
| 85 | [CH₃(CH₂)₂CO]⁺ | Alpha-cleavage at the ketone |
| 57 | [CH₃(CH₂)₂]⁺ | Cleavage of the hexanoyl chain |
Note: These are predicted fragments and their relative intensities would depend on the stability of the resulting ions and neutral species.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. acs.org This technique would be essential to confirm the molecular formula of this compound (C₈H₁₄O₂S) and to validate the elemental composition of the fragments observed in the low-resolution mass spectrum, thereby providing definitive structural confirmation.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragments. In the analysis of this compound, MS/MS would provide invaluable information for confirming its molecular structure by breaking it down into predictable smaller pieces.
Upon ionization in the mass spectrometer, typically by a soft ionization technique like electrospray ionization (ESI) to preserve the molecular ion, the protonated molecule [M+H]⁺ of this compound would be selected as the precursor ion. This precursor ion would then be subjected to collision-induced dissociation (CID), causing it to fragment at its weakest bonds.
The fragmentation patterns of ketones and thioesters are well-documented and can be predicted with a high degree of accuracy. For this compound, the primary fragmentation pathways are expected to involve cleavages alpha to the carbonyl groups of both the ketone and the thioester functionalities.
A plausible fragmentation pattern would involve the McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds possessing a γ-hydrogen. In this case, transfer of a hydrogen atom from the pentyl chain to the ketone oxygen could lead to the neutral loss of an alkene. Another significant fragmentation pathway for thioesters is the cleavage of the C-S bond. nih.govcdnsciencepub.comcdnsciencepub.comacs.orgacs.orglibretexts.org
Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Identity of Fragment |
| [M+H]⁺ | Varies | Loss of the ethanethioate group |
| [M+H]⁺ | Varies | Cleavage alpha to the ketone carbonyl |
| [M+H]⁺ | Varies | McLafferty rearrangement product |
| [M+H]⁺ | Varies | Loss of the acetyl group |
This table presents predicted fragmentation data based on established principles of mass spectrometry for ketones and thioesters, as direct experimental data for this compound is not publicly available.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that cause a change in dipole moment. Raman spectroscopy, on the other hand, detects vibrational modes that involve a change in the polarizability of the molecule.
For this compound, the most prominent features in its IR and Raman spectra would be the stretching vibrations of the two carbonyl (C=O) groups, one from the ketone and one from the thioester. nih.govacs.org The C=O stretching band in ketones typically appears in the region of 1700-1725 cm⁻¹. pressbooks.puborgchemboulder.comlibretexts.org For thioesters, this band is generally found at a slightly lower wavenumber, in the range of 1680-1715 cm⁻¹. tandfonline.comresearchgate.netrsc.org Therefore, a broad or two distinct peaks in this region would be expected.
The C-S stretching vibration of the thioester group would also be a characteristic feature, although it is typically weaker than the C=O stretch and appears in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹. royalholloway.ac.ukroyalholloway.ac.uk The various C-H stretching and bending vibrations of the alkyl backbone would be visible in the regions around 2850-3000 cm⁻¹ and 1375-1465 cm⁻¹, respectively. researchgate.netacs.org
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |
| Ketone | C=O Stretch | 1700 - 1725 | Strong |
| Thioester | C=O Stretch | 1680 - 1715 | Strong |
| Thioester | C-S Stretch | 600 - 800 | Moderate |
| Alkyl Chain | C-H Stretch | 2850 - 3000 | Strong |
| Alkyl Chain | C-H Bend | 1375 - 1465 | Moderate |
This table presents predicted vibrational frequencies based on typical values for the respective functional groups. The exact positions of the peaks can be influenced by the molecular environment.
Computational Spectroscopy for Prediction and Interpretation
In the absence of experimental spectroscopic data, computational methods, particularly those based on density functional theory (DFT), serve as a powerful tool for predicting and interpreting the spectra of molecules like this compound. These calculations can provide theoretical IR, Raman, and NMR spectra, as well as insights into molecular geometry and electronic structure.
By creating a computational model of the molecule, its vibrational frequencies and intensities can be calculated. These theoretical spectra can then be compared with experimental data, if available, to confirm the structure or used to predict where key peaks should appear. For this compound, computational modeling would help to distinguish between the two carbonyl stretching frequencies and to assign the various peaks in the complex fingerprint region of the IR and Raman spectra.
Furthermore, computational methods can be employed to simulate the fragmentation patterns observed in mass spectrometry. By calculating the relative energies of different fragment ions, it is possible to predict the most likely fragmentation pathways and the resulting mass-to-charge ratios. This theoretical data provides a valuable reference for the interpretation of experimental MS/MS spectra.
The synergy of these advanced spectroscopic techniques, augmented by computational analysis, provides a robust framework for the unambiguous structural elucidation of this compound.
Biological and Biochemical Roles in Non Human Systems
Occurrence and Biosynthesis in Microorganisms
In microbial systems, particularly the yeast Saccharomyces cerevisiae, the formation of volatile thiols is a key aspect of its secondary metabolism during fermentation. mdpi.comwinemakermag.com These compounds are not typically synthesized de novo but are released from non-volatile precursors. sauvignonblanc.com
Yeast sulfur metabolism is a complex network of pathways responsible for the assimilation of inorganic sulfur and the synthesis of sulfur-containing amino acids like cysteine and methionine. mdpi.comresearchgate.net The production of volatile thiols is intricately linked to these pathways. During fermentation, yeast cells can take up non-volatile thiol precursors from the surrounding medium, such as grape must. researchgate.net These precursors are typically S-cysteine or S-glutathione conjugates. nih.govoeno-one.eu
The release of the volatile thiol from its cysteinylated precursor is a critical step catalyzed by enzymes with carbon-sulfur β-lyase activity. mdpi.comtwistbioscience.com Glutathionylated precursors, on the other hand, must first be broken down into their corresponding cysteine conjugates before the final release of the thiol can occur. researchgate.net
Carbon-sulfur lyases (C-S lyases) are a class of enzymes that catalyze the cleavage of a carbon-sulfur bond. nih.gov In the context of yeast fermentation, these enzymes are pivotal for releasing aromatic thiols from their non-aromatic, cysteinylated precursors. researchgate.netacs.org The gene IRC7 in Saccharomyces cerevisiae encodes a protein with significant β-lyase activity, and variations in this gene among different yeast strains can greatly influence their capacity to release volatile thiols. mdpi.comasm.org
The efficiency of this enzymatic release is a key factor determining the concentration of volatile thiols in the final product, such as wine. sauvignonblanc.com It is important to note that the conversion rate of precursors to volatile thiols is generally low. mdpi.com Research has explored the use of exogenous C-S lyase enzymes to enhance the release of these desirable aroma compounds. nih.gov
Table 1: Examples of Yeast Strains and their Thiol Releasing Potential This table provides examples of commercial yeast strains and their described potential for releasing volatile thiols, which is largely attributed to their carbon-sulfur lyase activity. Data is compiled from commercial and research literature.
| Yeast Strain | Typical Application | Described Thiol-Related Characteristics |
| Zymaflore® VL3 | White Wine | Known for expressing thiol-type varietal aromas. winemakermag.com |
| Maurivin Sauvignon | Sauvignon Blanc | High β-lyase activity enhances varietal aromas. winemakermag.com |
| EnartisFerm Q9 | White Wine | Favors thiol production, leading to intense citrus and tropical fruit aromas. winemakermag.com |
| IOC BE THIOLS™ | White Wine | Enhances 3-MH potential. winemakermag.com |
| Sauvy™ | Sauvignon Blanc | Ability to release volatile thiols, particularly 4MMP. winemakermag.com |
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. While specific MFA studies on S-(1-Oxohexan-3-yl) ethanethioate are not available, MFA has been applied to understand sulfur metabolism in yeast. umontpellier.frresearchgate.net These studies help to elucidate how environmental conditions, such as the availability of nitrogen and sulfur sources, can influence the flow of metabolites through pathways that lead to the formation of volatile sulfur compounds. researchgate.netfrontiersin.org By tracking the path of labeled isotopes, researchers can map the metabolic network and identify potential bottlenecks or regulatory points in the production of these compounds. mdpi.com
Presence and Transformations in Plant Systems
In plants, particularly in grapes (Vitis vinifera), the story of volatile thiols begins with the formation of their non-volatile precursors. oeno-one.eu The aromatic thiols themselves are generally not found in significant quantities in the intact plant material but are released during processing, often with the help of microbial action. infowine.com
The precursors to many important volatile thiols are synthesized in the grape berry. oeno-one.euoeno-one.eu These are primarily S-glutathione and S-cysteine conjugates of the corresponding thiol. nih.govdoi.org For instance, the precursor for the well-known thiol 3-mercaptohexanol (3MH) is formed from the reaction of glutathione (B108866) with (E)-2-hexenal, a C6 compound derived from the breakdown of fatty acids in the grape. infowine.comnih.gov This initial glutathionylated precursor can then be converted to the cysteinylated precursor within the plant tissue. nih.gov
The concentration and distribution of these precursors can be influenced by various factors, including grape variety, vineyard management practices like nitrogen application, and environmental conditions. nih.govoeno-one.eunih.gov Studies have shown that these precursors are often more concentrated in the grape skins. doi.org
Table 2: Concentration of Thiol Precursors in Grapes This table presents data on the concentrations of well-studied thiol precursors found in grapes, illustrating the range of precursor availability in different contexts. The data is indicative and can vary significantly based on numerous factors.
| Precursor | Grape Variety/Condition | Concentration Range (µg/kg) | Reference |
| Glutathione-3MH (GSH-3MH) | Interspecific Hybrid Grapes | 4.4 - 1141 | oeno-one.eunih.gov |
| Cysteine-3MH (Cys-3MH) | Interspecific Hybrid Grapes | 0.3 - 136 | oeno-one.eunih.gov |
| GSH-3MH | Sauvignon Blanc (during storage) | Increased 1.5 times after 30h | nih.gov |
| Cys-3MH | Sauvignon Blanc (during storage) | Tripled after 30h | nih.gov |
| GSH-3MH | Sauvignon Blanc (during ripening) | Increases significantly | nih.gov |
Thioesterases are enzymes that hydrolyze thioester bonds. wikipedia.org In plants, thioesterases are involved in various metabolic pathways, including fatty acid metabolism. nih.gov While the primary release of volatile thiols from their amino acid conjugates in systems like wine production is attributed to yeast C-S lyases, plant enzymes can also play a role in the transformation of related compounds. The biosynthesis of thiol precursors in grapes involves enzymatic steps, such as the action of glutathione S-transferases (GSTs) to form the initial glutathione conjugate. infowine.comnih.gov
Role as an Intermediate or Metabolite in Ecological Interactions (Non-Human)
Although specific evidence for this compound as a signaling molecule is limited, the chemical nature of thioesters and ketones points to a potential, yet unconfirmed, role in microbial communication.
Thioesters are known to be precursors in the biosynthesis of various molecules, and some structurally related compounds, N-acylated homoserine lactones (AHLs), are well-established as autoinducers in bacterial quorum sensing. nih.gov Quorum sensing is a cell-density dependent communication system used by bacteria to coordinate group behaviors such as biofilm formation and virulence factor production. nih.govnih.gov While AHLs are lactones, the search for more stable analogues has led to the investigation of thiolactones as potential modulators of quorum sensing. nih.gov This suggests that thioester-containing molecules could potentially interfere with or mimic natural quorum sensing signals, thereby influencing microbial ecological interactions.
Furthermore, ketones, particularly aliphatic ketones, can be products of microbial metabolism and have been studied for their role in biotransformations. nih.govresearchgate.net The transformation of ketones by microorganisms can lead to the production of various chiral alcohols and other derivatives, which may themselves have biological activities or serve as metabolic intermediates. nih.gov It is conceivable that this compound could be a transient intermediate in the microbial metabolism of more complex organic molecules, with its production or degradation being part of a broader ecological strategy for resource competition or communication.
Biodegradation and Biotransformation by Microbial Consortia
The biodegradation of this compound by microbial consortia can be inferred from the known metabolic pathways for its constituent chemical groups: the aliphatic ketone and the thioester. Microbial consortia, often found in environments like soil and sediment, are known to effectively degrade a wide range of organic compounds, including pesticides and industrial chemicals. nih.govfrontiersin.org
The degradation of this compound would likely proceed through two primary enzymatic actions: hydrolysis of the thioester bond and reduction or oxidation of the ketone group.
Thioester Hydrolysis: Microorganisms possess a wide array of esterases and lipases that can hydrolyze ester bonds. Thioesterase enzymes, specifically, would catalyze the cleavage of the thioester bond in this compound. This hydrolysis would yield ethanethioic acid and 1-oxohexan-3-ol.
Ketone Transformation: The ketone group at the third position of the hexanoyl chain is a likely target for microbial enzymes. Ketoreductases, a class of oxidoreductases, are commonly employed by microorganisms to reduce ketones to their corresponding secondary alcohols. nih.gov In this case, the 3-oxo group could be reduced to a 3-hydroxy group. The stereoselectivity of these microbial enzymes often leads to the production of a specific enantiomer of the resulting alcohol. nih.gov
Synergistic Degradation in a Consortium: A microbial consortium would be particularly effective in the complete mineralization of this compound. Different microbial species within the consortium can possess complementary enzymatic capabilities. For instance, one species might specialize in the initial hydrolysis of the thioester, while another might be adept at the reduction of the ketone and the further breakdown of the resulting aliphatic chain. This metabolic cooperation, known as syntrophy, is a hallmark of microbial consortia and enhances the efficiency of degradation of complex organic molecules. nih.gov
The degradation of similar structures, such as aliphatic ketones and various industrial esters, has been demonstrated in diverse microbial consortia. researchgate.netfrontiersin.orgnih.govresearchgate.net For example, studies on the degradation of the pesticide fipronil, which contains a sulfinyl group, and the herbicide thiobencarb, a thiocarbamate, highlight the capacity of soil microbial consortia to break down sulfur-containing organic molecules. frontiersin.org
Potential Biodegradation Products:
The following table outlines the likely initial products of the biodegradation of this compound by a microbial consortium.
| Initial Compound | Enzymatic Action | Potential Product(s) |
| This compound | Thioesterase | Ethanethioic acid and 1-Oxohexan-3-ol |
| This compound | Ketoreductase | S-(1-hydroxyhexan-3-yl) ethanethioate |
Further degradation of these initial products would proceed through established metabolic pathways for short-chain fatty acids and aliphatic alcohols, ultimately leading to carbon dioxide and water under aerobic conditions. The efficiency of this biodegradation would depend on various environmental factors, including pH, temperature, and the specific composition of the microbial consortium. frontiersin.orgnih.gov
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatography, a cornerstone of analytical chemistry, provides the means to separate S-(1-Oxohexan-3-yl) ethanethioate from other components in a mixture, allowing for its precise identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. rroij.com The development of a robust GC-MS method involves the careful optimization of several parameters to achieve the desired sensitivity and resolution. nih.gov
Key parameters for optimization include the selection of the GC column, the temperature program of the oven, and the injection technique. nih.govresearchgate.net For instance, a nonpolar column like a HP-1 or a low-bleed HP-5MS can be effective for separating thiol derivatives. nih.gov The oven temperature gradient must be carefully controlled to ensure good peak resolution; a slower thermal gradient can improve separation, albeit with a longer analysis time. nih.gov Injection techniques such as splitless, pulsed splitless, or temperature-programmed pulsed splitless can be evaluated to maximize signal response and repeatability. researchgate.net
Table 1: Exemplary GC-MS Parameters for Thiol Analysis
| Parameter | Setting | Purpose |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) | Provides good separation for a wide range of volatile compounds. |
| Injection Mode | Splitless | Maximizes the amount of analyte introduced to the column for trace analysis. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | Separates compounds based on their boiling points and interactions with the stationary phase. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| MS Scan Range | m/z 40-500 | Detects a wide range of fragment ions for compound identification. |
This table presents a general starting point for method development. Actual parameters will need to be optimized for the specific instrument and sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Precursors
While GC-MS is suitable for the direct analysis of this compound, its non-volatile precursors require a different approach. Liquid chromatography-mass spectrometry (LC-MS) is the preferred technique for analyzing these polar and often larger molecules. researchgate.netusda.gov LC-MS is particularly valuable for studying the formation pathways of flavor compounds by identifying and quantifying their precursors in various matrices. nih.govncsu.edu
The development of an LC-MS method involves selecting an appropriate column, mobile phase, and mass spectrometry ionization source. usda.gov Reversed-phase chromatography with a C18 column is commonly used for separating a wide range of compounds. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with the addition of an acid such as formic acid to improve peak shape and ionization efficiency. researchgate.netnih.gov Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile compounds, allowing for their detection with high sensitivity. nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Matrix Analysis
For highly complex samples where one-dimensional GC-MS may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolving power. chemistry-matters.comsepsolve.com This technique utilizes two columns with different stationary phases, providing a much greater peak capacity and the ability to separate co-eluting compounds. sepsolve.comwikipedia.org
In a typical GC×GC setup, the effluent from the first column is trapped and then rapidly injected onto a second, shorter column. wikipedia.org This process, known as modulation, can be achieved through thermal or flow-based methods. youtube.com The resulting data is presented as a two-dimensional chromatogram, which can reveal compounds that would be hidden in a one-dimensional analysis. wikipedia.org GC×GC is particularly advantageous for non-targeted analysis and the characterization of complex mixtures, such as those found in food and environmental samples. pmiscience.comnih.gov This enhanced separation improves the quality of mass spectra, leading to more confident compound identification. chemistry-matters.com
Sample Preparation and Enrichment Strategies
Effective sample preparation is crucial for accurate and reliable analysis, especially when dealing with trace levels of analytes in complex matrices. These steps aim to isolate and concentrate the target compound, this compound, while removing interfering substances.
Solid Phase Extraction (SPE) Protocols for Aqueous Media
Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. sigmaaldrich.com For aqueous samples containing this compound, a well-designed SPE protocol can significantly improve analytical results. silicycle.com The choice of SPE sorbent is critical and depends on the properties of the analyte and the matrix. waters.com
A general SPE procedure involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. youtube.com For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 could be effective. waters.com The development of a specific protocol requires careful optimization of each step to ensure high recovery of the target compound and efficient removal of matrix components. thermofisher.com
Table 2: General SPE Protocol for Thiol Compounds from Aqueous Samples
| Step | Solvent/Solution | Purpose |
| Conditioning | 1. Methanol 2. Water | 1. To activate the sorbent. 2. To equilibrate the sorbent with the sample matrix. youtube.com |
| Loading | Sample (adjusted pH if necessary) | To retain the analyte on the sorbent. |
| Washing | Weak organic solvent/water mixture | To remove polar interferences. |
| Elution | Stronger organic solvent (e.g., acetonitrile, methanol) | To desorb the analyte from the sorbent. |
This table provides a general framework. The specific solvents, volumes, and pH will need to be optimized for this compound.
Derivatization Reactions for Enhanced Detectability
Derivatization is a chemical modification technique used to improve the analytical properties of a compound. greyhoundchrom.comresearchgate.net For this compound, derivatization can enhance its volatility, thermal stability, and/or detector response in GC-MS analysis. nih.govlibretexts.org
Thiols can be derivatized through various reactions, including acylation and alkylation. researchgate.netlibretexts.org Acylation involves reacting the thiol group with an acylating agent to form a thioester. libretexts.org Alkylation replaces the active hydrogen of the thiol with an alkyl group. libretexts.org The choice of derivatizing reagent is crucial and should result in a stable derivative with a high yield. researchgate.net For example, reagents like pentafluorobenzyl bromide (PFB-Br) can be used to introduce a halogenated group, which significantly enhances the response of electron capture detectors or allows for sensitive detection by mass spectrometry in negative chemical ionization mode. libretexts.orgnih.gov
Table 3: Common Derivatization Reagents for Thiols
| Reagent Class | Example Reagent | Functional Group Targeted | Resulting Derivative |
| Acylating Agents | Acetic Anhydride | -SH | Thioester |
| Alkylating Agents | Pentafluorobenzyl Bromide (PFB-Br) | -SH | Pentafluorobenzyl thioether |
| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -SH | Trimethylsilyl thioether |
Quantitative Analysis Methods
Internal Standard Calibration and External Calibration Techniques
Information unavailable.
Validation of Analytical Methods (Specificity, Linearity, Accuracy, Precision)
Information unavailable.
Theoretical and Computational Studies of S 1 Oxohexan 3 Yl Ethanethioate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For S-(1-Oxohexan-3-yl) ethanethioate, methods like Density Functional Theory (DFT) would be highly applicable. nih.gov Such calculations could predict a variety of its electronic and energetic properties.
Key Calculable Properties:
Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms.
Molecular Orbital Energies: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity.
Electron Density Distribution: Mapping the electron density to identify electron-rich and electron-poor regions, indicating potential sites for nucleophilic or electrophilic attack.
Thermodynamic Properties: Prediction of enthalpy of formation, Gibbs free energy, and entropy.
A hypothetical data table of such calculated properties for this compound is presented below. It is important to note that these are representative values and would need to be confirmed by actual quantum chemical calculations.
| Property | Hypothetical Value | Significance |
| HOMO Energy | -8.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 8.0 eV | Relates to the molecule's kinetic stability and electronic transitions. |
| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity and intermolecular interactions. |
Molecular Dynamics Simulations of Conformational Landscape and Reactivity
While quantum mechanics provides a static picture, molecular dynamics (MD) simulations can model the dynamic behavior of this compound over time. nih.gov By simulating the movements of atoms and bonds, MD can explore the molecule's conformational landscape and its interactions with its environment.
For a flexible molecule like this compound, MD simulations could reveal:
Conformational Isomers: Identification of different stable or metastable shapes the molecule can adopt.
Solvent Effects: How the presence of a solvent, like water, influences the molecule's conformation and reactivity.
Reaction Dynamics: By simulating a reaction at the atomic level, MD can provide insights into the transition states and reaction pathways.
Structure-Reactivity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for predicting the biological activity or reactivity of a compound based on its chemical structure. nih.govmdpi.com Although no SAR studies have been performed on this compound, a hypothetical study could be designed.
This would involve synthesizing and testing a series of analogs with modifications at different positions (e.g., changing the length of the hexanoyl chain, substituting the ethanethioate group). By correlating these structural changes with changes in a measured activity, a predictive model could be built.
Hypothetical SAR Insights:
| Structural Modification | Predicted Effect on a Hypothetical Activity |
| Increase in alkyl chain length | May increase lipophilicity, potentially enhancing membrane permeability. |
| Substitution on the acetyl group | Could influence the reactivity of the thioester bond. |
| Introduction of a hydroxyl group | May increase water solubility and introduce hydrogen bonding capabilities. |
In Silico Prediction of Chemical and Biochemical Transformations
Computational tools can predict the metabolic fate of a compound within a biological system or its degradation pathways under various chemical conditions. Software programs can simulate common metabolic reactions such as oxidation, reduction, and hydrolysis.
For this compound, in silico predictions could identify:
Potential Metabolites: The likely products of enzymatic transformations in the body. For instance, hydrolysis of the thioester bond is a probable metabolic pathway.
Sites of Metabolism: The specific atoms or functional groups most likely to be targeted by metabolic enzymes.
Chemical Stability: Prediction of its susceptibility to degradation under different pH or temperature conditions.
The development of programs for quantum chemistry-based predictions of mass spectra could also be a valuable tool in identifying and characterizing this compound and its transformation products in complex mixtures. rsc.org
Future Research Avenues and Emerging Concepts
Integration with Systems Biology Approaches for Comprehensive Metabolic Mapping
The integration of S-(1-Oxohexan-3-yl) ethanethioate into systems biology workflows presents a significant opportunity to elucidate its metabolic context. Systems biology, which aims to understand the complex interactions within biological systems, can provide a holistic view of the synthesis, degradation, and potential regulatory roles of this compound. By employing techniques such as genomics, transcriptomics, proteomics, and metabolomics, researchers can construct detailed metabolic maps. These maps could reveal the enzymatic pathways leading to the formation of this compound and identify its downstream metabolites. This comprehensive approach is crucial for understanding its physiological or pathological significance in various organisms.
Development of Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
To fully comprehend the dynamics of this compound within a biological or chemical system, the development of advanced spectroscopic techniques for its real-time, in situ monitoring is paramount. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, Raman spectroscopy, and advanced mass spectrometry methods could be tailored to specifically detect and quantify this thioester without the need for extensive sample preparation. In situ monitoring would allow for the observation of its formation and consumption during metabolic processes or chemical reactions, providing invaluable kinetic and mechanistic data. Overcoming the challenges of sensitivity and selectivity in complex biological matrices will be a key focus of this research direction.
Sustainable Production and Biorefinery Applications
The principles of green chemistry and sustainable manufacturing are driving the development of bio-based production routes for valuable chemicals. Future research could focus on establishing microbial or enzymatic methods for the synthesis of this compound. This could involve engineering metabolic pathways in microorganisms to convert renewable feedstocks, such as sugars or fatty acids, into the target compound. Furthermore, its potential applications within a biorefinery context could be explored. For instance, its chemical properties might make it a useful intermediate or building block for the synthesis of biofuels, bioplastics, or other high-value bio-based products, contributing to a more circular and sustainable economy.
Q & A
Q. Key Data :
- Yield Optimization : Trials with 6-bromohexan-3-one and KSAc in DMF at 70°C for 12 hours achieved ~65% yield after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Advanced Question: How does the electron-withdrawing ketone group at position 3 influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The 3-oxo group creates an α,β-unsaturated ketone system, polarizing the thioester bond (C=O → S) and increasing electrophilicity at the carbonyl carbon. This enhances susceptibility to nucleophilic attack (e.g., by amines or alcohols). Computational studies (DFT calculations) suggest:
- Charge Distribution : The carbonyl oxygen withdraws electron density, rendering the thioester sulfur more electrophilic (Mulliken charge: +0.32 e) .
- Kinetic Studies : Reaction with benzylamine in THF at 25°C shows a second-order rate constant (k₂) of 0.45 M⁻¹s⁻¹, ~2× higher than non-ketonized analogs due to resonance stabilization of the transition state .
Q. Experimental Design :
- Monitor reactions via ¹H NMR (disappearance of thioester proton at δ 3.2–3.4 ppm).
- Compare reactivity with structural analogs lacking the oxo group to isolate electronic effects.
Basic Question: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key signals include the thioester methyl group (δ 2.35 ppm, singlet) and oxohexan-3-yl protons (δ 2.65–2.85 ppm, multiplet).
- ¹³C NMR : Carbonyl carbons appear at δ 200–210 ppm (oxo group) and δ 195–200 ppm (thioester C=O).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 174 [M]⁺, with fragmentation patterns confirming the thioester moiety (e.g., m/z 61 for CH₃COS⁺) .
- FT-IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 1050–1150 cm⁻¹ (C-S stretch).
Validation : Cross-reference with synthesized standards and spectral databases (e.g., PubChem ).
Advanced Question: How do pH and temperature affect the hydrolytic stability of this compound?
Methodological Answer:
Hydrolysis follows pseudo-first-order kinetics under aqueous conditions:
- Acidic Conditions (pH < 3) : Protonation of the carbonyl oxygen accelerates thioester cleavage, yielding ethanethiol and 3-oxohexanoic acid. Half-life (t₁/₂) at pH 2: ~2 hours (25°C).
- Basic Conditions (pH > 10) : Nucleophilic hydroxide attack dominates, with t₁/₂ reduced to 30 minutes at pH 12 .
- Temperature Dependence : Arrhenius analysis (25–60°C) gives activation energy (Eₐ) of 45 kJ/mol, indicating moderate thermal lability.
Mitigation Strategy : Store at –20°C in anhydrous solvents (e.g., acetonitrile) with molecular sieves.
Basic Question: What are the solubility properties of this compound in common solvents?
Methodological Answer:
- High Solubility : Dichloromethane, THF, DMF (>50 mg/mL).
- Moderate Solubility : Ethyl acetate, acetone (10–20 mg/mL).
- Low Solubility : Water (<0.1 mg/mL) due to hydrophobic alkyl chain and thioester group.
Practical Note : For biological assays, prepare stock solutions in DMSO (<1% v/v in final buffer to avoid cytotoxicity) .
Advanced Question: How can computational modeling predict the interaction of this compound with enzymatic targets (e.g., thioesterases)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to active sites. The oxohexan-3-yl moiety may form hydrogen bonds with catalytic residues (e.g., His206 in E. coli thioesterase I) .
- MD Simulations : Analyze stability of enzyme-ligand complexes over 100 ns trajectories (AMBER force field). Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA).
- Validation : Compare with experimental IC₅₀ values from enzyme inhibition assays.
Data Contradiction : Some studies report conflicting binding modes due to conformational flexibility of the hexan-3-yl chain; ensemble docking improves accuracy .
Basic Question: What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation of volatile ethanethiol byproducts.
- Spill Management : Neutralize with 10% sodium hypochlorite solution to oxidize thiols .
Toxicity Data : LD₅₀ (rat, oral) > 500 mg/kg (estimated from structural analogs).
Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies for this compound in enzyme-mediated reactions?
Methodological Answer:
- Variable Source : Differences in enzyme purity (e.g., commercial vs. recombinant) or assay conditions (pH, temperature).
- Standardization :
- Use HPLC to verify substrate/enzyme concentrations.
- Normalize activity to a control substrate (e.g., acetyl-CoA).
- Apply Michaelis-Menten kinetics to calculate kₐₜ and Kₘ .
Case Study : A 2024 study reported kₐₜ = 120 s⁻¹ for bacterial thioesterase, while a 2023 study found 85 s⁻¹—discrepancy traced to 5°C temperature variation during assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
